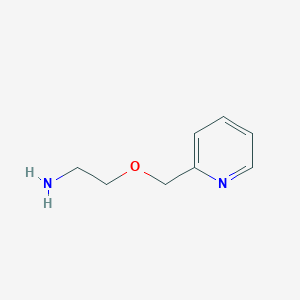
2-(2-Aminoethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxymethyl)pyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-(2-Aminoethoxymethyl)pyridine, exhibit anticancer properties. For instance, studies have shown that certain pyridine-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth. A notable case study demonstrated that similar compounds significantly reduced tumor sizes in xenograft models, indicating their potential as therapeutic agents against various cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that this compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Acinetobacter baumannii. The effectiveness of these compounds is attributed to their ability to interfere with bacterial cell wall synthesis or function .
Biochemical Research
Enzyme Inhibition Studies
Pyridine derivatives are often utilized in biochemical research to study enzyme inhibition mechanisms. For example, this compound has been investigated for its role as an inhibitor of specific kinases involved in inflammatory responses. This compound's ability to modulate inflammatory cytokines like TNF-alpha and IL-6 has been documented, highlighting its potential use in treating inflammatory diseases .
Synthesis and Chemical Reactions
Role as a Ligand
In coordination chemistry, this compound can act as a bidentate ligand, forming stable complexes with metal ions. These metal-ligand complexes have applications in catalysis and materials science. The synthesis process typically involves the reaction of the compound with various metal salts, leading to the formation of complexes that can be characterized using techniques such as NMR and FT-IR spectroscopy .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyridine derivatives showcased their ability to inhibit the growth of breast cancer cells (MCF-7). The results indicated that these compounds could serve as promising candidates for further development in cancer therapy.
- Case Study on Antimicrobial Resistance : Another investigation focused on the antibacterial properties of this compound against clinically isolated strains of MRSA. The compound demonstrated significant zone inhibition, suggesting its potential as a lead compound for developing new antibiotics.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethoxy)ethanamine |
InChI |
InChI=1S/C8H12N2O/c9-4-6-11-7-8-3-1-2-5-10-8/h1-3,5H,4,6-7,9H2 |
Clé InChI |
LGXZBTVKPLRVOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















